N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as BIX-01294, is a small molecule inhibitor of G9a and GLP histone methyltransferases. BIX-01294 has been shown to have potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Scientific Research Applications
- The compound’s unique structure and functional groups make it a potential candidate for cancer therapy. Researchers have explored its inhibitory effects on specific enzymes involved in cancer cell growth and proliferation . Further studies could investigate its efficacy against specific cancer types.
- Aromatase is a crucial enzyme in estrogen biosynthesis. Aromatase inhibitors have been successful in breast cancer treatment. Researchers are now designing physiologically active molecules with fewer side effects and improved tolerance. The compound’s nitrogen-containing moieties may play a role in this context .
- In silico screening, ADMET analysis, and molecular docking studies have led to the design of derivatives based on this compound. These derivatives could potentially interact with specific cellular targets, including cancer-related proteins. Investigating their binding affinity and pharmacokinetics is essential .
- A novel Pd(II) complex was synthesized using the compound as a ligand. This complex demonstrated tumor inhibitory activity and interaction with DNA. Its drug-like properties suggest potential applications as an anticancer agent . Further studies could explore its mechanism of action and in vivo efficacy.
- The compound’s synthesis involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. This methodology provides a versatile approach for constructing complex molecules containing the (1H-benzo[d]imidazol-2-yl) moiety. Researchers can explore its application in other synthetic routes .
Anticancer Research
Aromatase Inhibition
Drug Design and Molecular Docking
Palladium Complexes for Anticancer Activity
C–N Bond Formation Methodology
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c23-16-7-11-18(12-8-16)30(28,29)14-13-21(27)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCECEVJBZKTBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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